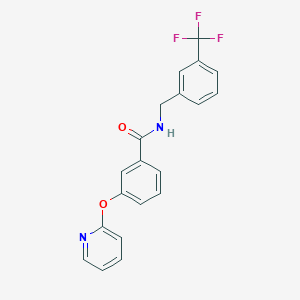

3-(pyridin-2-yloxy)-N-(3-(trifluoromethyl)benzyl)benzamide

Description

Properties

IUPAC Name |

3-pyridin-2-yloxy-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N2O2/c21-20(22,23)16-7-3-5-14(11-16)13-25-19(26)15-6-4-8-17(12-15)27-18-9-1-2-10-24-18/h1-12H,13H2,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQFLPCOJJMBTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yloxy)-N-(3-(trifluoromethyl)benzyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridin-2-yloxy Intermediate: This step involves the reaction of pyridine with an appropriate halogenated compound to form the pyridin-2-yloxy intermediate.

Formation of the Benzyl Intermediate: The benzyl group is introduced through a reaction with a benzyl halide.

Coupling Reaction: The pyridin-2-yloxy intermediate is then coupled with the benzyl intermediate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-2-yloxy)-N-(3-(trifluoromethyl)benzyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms.

Scientific Research Applications

3-(pyridin-2-yloxy)-N-(3-(trifluoromethyl)benzyl)benzamide has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It may be used in the study of biological pathways and interactions due to its unique structure.

Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yloxy)-N-(3-(trifluoromethyl)benzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Key Observations:

- Pyridine vs.

- Trifluoromethyl Positioning : In PF3845 (), the trifluoromethyl group is on the pyridine ring, whereas the target compound places it on the benzyl group, significantly impacting electronic distribution and steric interactions .

- Linker Flexibility : The methylene linker in 3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide () increases conformational flexibility compared to the direct pyridin-2-yloxy attachment in the target compound .

Physicochemical Properties

While experimental data (e.g., logP, solubility) are sparse in the evidence, inferences can be made:

- Molecular Weight : The target compound (~327.27 g/mol) is lighter than analogs with extended aromatic systems (e.g., : ~433.44 g/mol), suggesting better bioavailability .

- Lipophilicity: The trifluoromethyl group enhances lipophilicity in all analogs, but the pyridin-2-yloxy group’s polar nature may counterbalance this effect in the target compound compared to non-oxygenated analogs like N-(3-(trifluoromethyl)benzyl)benzamide .

Biological Activity

3-(Pyridin-2-yloxy)-N-(3-(trifluoromethyl)benzyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating cellular penetration and interaction with intracellular targets. The pyridine moiety may contribute to the compound's ability to modulate neurotransmitter systems, particularly in relation to serotonergic pathways, which are crucial in mood regulation.

Antidepressant Effects

Recent studies have indicated that compounds similar to this compound exhibit antidepressant-like effects. For instance, a related compound demonstrated significant modulation of the serotonergic system, particularly affecting 5-HT1A and 5-HT3 receptors . This suggests potential applications in treating Major Depressive Disorder (MDD).

Anticancer Properties

Research has shown that derivatives containing the trifluoromethyl group exhibit notable anticancer activity. A study evaluated a related compound's cytotoxic effects on various cancer cell lines, including Jurkat (leukemia), HeLa (cervical), and MCF-7 (breast cancer). The results indicated effective inhibition of cell proliferation with an IC50 value of 4.64 ± 0.08 µM for Jurkat cells . The mechanism involved cell cycle arrest in the sub-G1 phase and inhibition of angiogenesis, suggesting a multi-faceted approach to cancer therapy.

Table 1: Summary of Biological Activities

Case Studies

- Antidepressant Activity : In a study focused on a related compound with structural similarities to this compound, researchers found that it significantly affected the serotonergic system in mice models. The findings suggested that such compounds could lead to new antidepressant therapies with fewer side effects compared to traditional treatments .

- Anticancer Efficacy : Another investigation into a trifluoromethyl-containing benzamide revealed promising anticancer properties through in vitro assays. The compound not only inhibited cell proliferation but also showed potential in disrupting angiogenesis within tumor microenvironments, highlighting its dual role as both a cytotoxic agent and an antiangiogenic compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.